

Technical Guide: 2-Bromo-1,3-dichloro-5methylbenzene

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1,3-dichloro-5-methylbenzene, also known by its synonym 4-bromo-3,5-dichlorotoluene, is a halogenated aromatic compound. Its structural features, including the presence of bromine and chlorine substituents on a toluene backbone, make it a molecule of significant interest in medicinal chemistry and organic synthesis. Halogen atoms can modulate the physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity to biological targets, making halogenated compounds valuable building blocks in the design and development of new therapeutic agents.[1][2][3][4][5] This technical guide provides a comprehensive overview of the chemical properties, a plausible synthesis protocol, and the potential relevance of **2-bromo-1,3-dichloro-5-methylbenzene** in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **2-bromo-1,3-dichloro-5-methylbenzene** is presented in Table 1. The data is compiled from various chemical databases and supplier information. It is important to note that some properties are computed, providing theoretical estimates.



Property	Value	Source
IUPAC Name	2-Bromo-1,3-dichloro-5- methylbenzene	[6]
Synonym	4-Bromo-3,5-dichlorotoluene	[7][8]
CAS Number	19393-93-2	[7][8][9]
Molecular Formula	C7H5BrCl2	[7][10]
Molecular Weight	239.92 g/mol	[10][11]
Physical Form	Solid	[6]
Purity	≥97%	[6]
Storage Temperature	2-8°C	[6]
InChI Key	NLELAEOQIKWPNY- UHFFFAOYSA-N	[6]
Canonical SMILES	CC1=CC(=C(C(=C1)Cl)Br)Cl	[7]
XLogP3-AA (Computed)	4.2	[11]

Synthesis Protocol: Electrophilic Aromatic Bromination

A plausible and detailed experimental protocol for the synthesis of **2-bromo-1,3-dichloro-5-methylbenzene** involves the electrophilic aromatic substitution of 3,5-dichlorotoluene. The methyl group is an activating ortho-, para-director, while the chlorine atoms are deactivating but also ortho-, para-directing. The position between the two chlorine atoms (position 4) is sterically hindered. Therefore, bromination is anticipated to occur at position 2, which is ortho to the methyl group and meta to both chlorine atoms.

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Materials:

• 3,5-dichlorotoluene



- Anhydrous iron(III) bromide (FeBr₃)
- Liquid bromine (Br2)
- Dichloromethane (CH₂Cl₂), anhydrous
- 1 M Sodium bisulfite solution
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- · Magnetic stirrer and stir bar
- Dropping funnel
- Reflux condenser with a drying tube (e.g., filled with CaCl₂)
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,5-dichlorotoluene (1 equivalent) in anhydrous dichloromethane.
- Carefully add anhydrous iron(III) bromide (0.05 equivalents) to the solution. The mixture should be stirred to ensure the catalyst is well-dispersed.
- Cool the reaction mixture in an ice bath.



- In a dropping funnel, place liquid bromine (1.05 equivalents) and add it dropwise to the stirred reaction mixture over a period of 30-60 minutes. The reaction is exothermic, and the temperature should be maintained below 10°C.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, quench the reaction by slowly adding it to a beaker containing a cold 1 M sodium bisulfite solution to neutralize any unreacted bromine.
- Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane or heptane) to yield pure **2-bromo-1,3-dichloro-5-methylbenzene**.

Potential Relevance in Drug Development and Signaling Pathways

Halogenated aromatic compounds are a cornerstone in medicinal chemistry due to their ability to enhance the pharmacological properties of drug candidates. The introduction of halogen atoms can improve a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2][3][4]

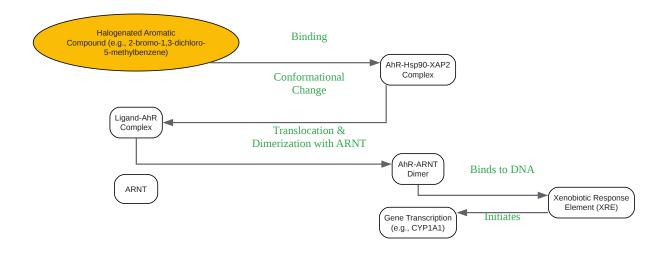
While direct evidence for the biological activity of **2-bromo-1,3-dichloro-5-methylbenzene** is limited in publicly available literature, its structural motifs are present in various biologically active molecules. It serves as a versatile synthetic intermediate for the construction of more complex molecules with potential therapeutic applications.[12][13]

One potential area of relevance for this class of compounds is their interaction with the Aryl Hydrocarbon Receptor (AhR) signaling pathway. Many halogenated aromatic compounds are known to be ligands for the AhR, a ligand-activated transcription factor involved in regulating



the expression of genes related to drug metabolism (such as cytochrome P450 enzymes), cell growth, and differentiation.[14][15] The activation or inhibition of this pathway by small molecules can have significant toxicological and pharmacological consequences.

Below is a generalized diagram of the AhR signaling pathway.



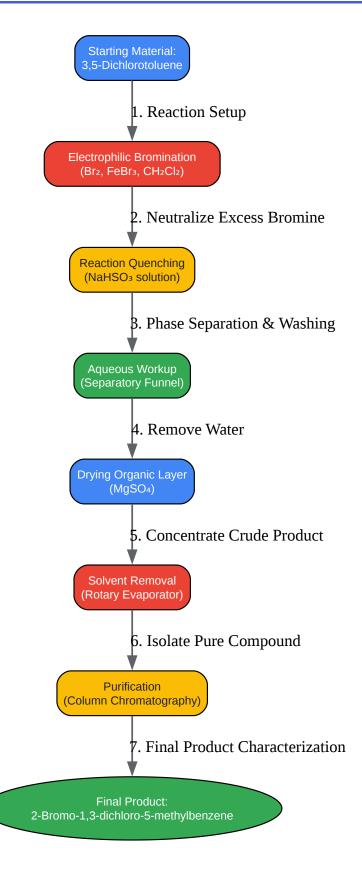
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Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Experimental Workflow and Logical Relationships

The synthesis of **2-bromo-1,3-dichloro-5-methylbenzene** is a prime example of an electrophilic aromatic substitution reaction. The logical workflow for such a synthesis is depicted in the diagram below. This workflow highlights the key steps from starting material to the purified final product.





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Experimental workflow for the synthesis of **2-bromo-1,3-dichloro-5-methylbenzene**.



Conclusion

2-Bromo-1,3-dichloro-5-methylbenzene is a halogenated aromatic compound with potential applications as a synthetic intermediate in drug discovery and medicinal chemistry. Its synthesis can be readily achieved through the electrophilic bromination of 3,5-dichlorotoluene. While its specific biological activities are not extensively documented, its structural class is known to interact with important biological pathways such as the AhR signaling pathway. This technical guide provides a foundation for researchers and scientists working with this and similar compounds, offering key data and detailed protocols to facilitate further investigation and application in the development of novel therapeutics.

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